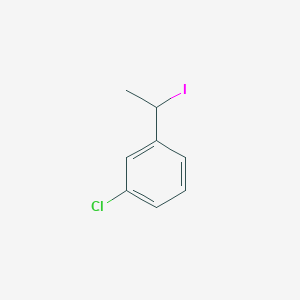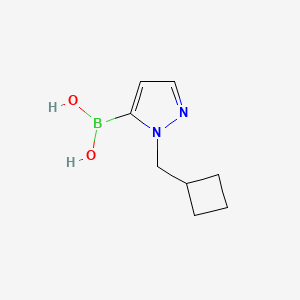
1-Chloro-3-(1-iodoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and an iodoethyl group is attached at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-chloro-3-ethylbenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure the selective introduction of iodine at the desired position on the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(1-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: Oxidation can occur at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the iodine atom can yield 1-chloro-3-ethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 1-chloro-3-(1-ethoxyethyl)benzene when using ethanol.
Oxidation: Products include 1-chloro-3-(1-formylethyl)benzene or 1-chloro-3-(1-carboxyethyl)benzene.
Reduction: The major product is 1-chloro-3-ethylbenzene.
Applications De Recherche Scientifique
1-Chloro-3-(1-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which is useful in tracing biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(1-iodoethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine and iodine atoms on the benzene ring influence the reactivity and selectivity of the compound in electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
- 1-Chloro-2-iodobenzene
- 1-Chloro-4-iodobenzene
- 1-Chloro-3-ethylbenzene
Comparison: 1-Chloro-3-(1-iodoethyl)benzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct reactivity patterns compared to other similar compounds. For instance, 1-Chloro-2-iodobenzene and 1-Chloro-4-iodobenzene have different substitution patterns, affecting their chemical behavior and applications. The presence of the iodoethyl group in this compound also distinguishes it from 1-Chloro-3-ethylbenzene, providing additional sites for chemical modification .
Propriétés
Formule moléculaire |
C8H8ClI |
|---|---|
Poids moléculaire |
266.50 g/mol |
Nom IUPAC |
1-chloro-3-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8ClI/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 |
Clé InChI |
GVRXUECRVLARPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)


![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)

![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)

![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
